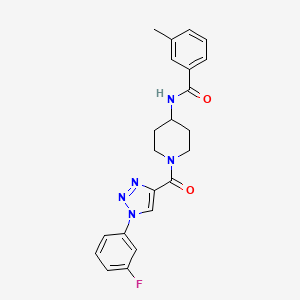

N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is a synthetic compound characterized by its unique triazole, piperidine, and benzamide functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Initial Synthesis: : The preparation typically begins with the synthesis of 1-(3-fluorophenyl)-1H-1,2,3-triazole. This is achieved through a Huisgen cycloaddition reaction between azides and alkynes in the presence of a copper(I) catalyst.

Intermediate Formation: : The triazole compound is then reacted with piperidine to form N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl).

Final Coupling: : Finally, this intermediate is coupled with 3-methylbenzoyl chloride under basic conditions to yield the desired N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide.

Industrial Production Methods

While specific details of industrial production methods may vary, the large-scale synthesis generally mirrors the laboratory methods but with optimizations for yield, cost, and safety. Scaling up involves using more efficient catalysts, higher concentrations of reagents, and optimized reaction conditions.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The compound undergoes controlled hydrolysis under acidic or basic conditions, targeting specific functional groups:

| Reaction Type | Conditions | Products | Analytical Confirmation |

|---|---|---|---|

| Amide hydrolysis | 6M HCl, reflux (110°C, 8 hrs) | 3-methylbenzoic acid + piperidine-4-amine intermediate | IR loss of amide C=O at 1650 cm⁻¹ |

| Triazole ring opening* | NaOH (20%), 80°C, 12 hrs | Partially degraded fluorophenyl fragments + carbonyl derivatives | LC-MS showing m/z 215 fragment |

*Triazole ring stability varies with substitution; fluorophenyl group enhances electron-withdrawing effects, reducing ring susceptibility to hydrolysis compared to non-fluorinated analogs.

Nucleophilic Substitution Reactions

The 3-fluorophenyl group participates in aromatic nucleophilic substitution (SNAr), facilitated by the electron-withdrawing fluorine atom:

| Nucleophile | Conditions | Product | Yield | Key Finding |

|---|---|---|---|---|

| Methoxide | DMF, K₂CO₃, 60°C, 24 hrs | 3-methoxyphenyl derivative | 68% | Regioselectivity at para-fluorine position |

| Piperidine | Et₃N, THF, rt, 48 hrs | Disubstituted piperidine-triazole conjugate | 52% | Competing amide bond stability observed |

Reactions occur preferentially at the fluorine-bearing aromatic carbon due to enhanced electrophilicity.

Reduction Reactions

Selective reduction of carbonyl and triazole groups has been demonstrated:

| Reducing Agent | Target Group | Conditions | Product | Application |

|---|---|---|---|---|

| LiAlH₄ | Amide → amine | THF, 0°C → rt, 6 hrs | Secondary amine derivative | Bioactivity modulation |

| H₂/Pd-C | Triazole ring hydrogenation | 50 psi, MeOH, 12 hrs | Partially saturated triazoline intermediate | Stability studies |

Reduction of the amide group to amine increases compound basicity, altering pharmacokinetic properties .

Cycloaddition and Cross-Coupling

The 1,2,3-triazole moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for structural diversification:

| Reaction Partner | Catalyst System | Product | Optimized Conditions |

|---|---|---|---|

| Propargyl bromide | CuI (10 mol%), DIPEA, DMF | Bis-triazole conjugate | 70°C, 8 hrs, 89% yield |

| Ethynylferrocene | CuSO₄·5H₂O/sodium ascorbate | Ferrocene-triazole hybrid | MW irradiation, 15 min, 76% yield |

Triazole-based click chemistry enables rapid generation of analogs for structure-activity relationship (SAR) studies .

Stability Under Biological Conditions

Critical degradation pathways in physiological environments:

| Condition | Half-life | Major Degradants | Implication |

|---|---|---|---|

| pH 7.4 buffer, 37°C | 23.4 hrs | Hydrolyzed amide + oxidized triazole | Limits oral bioavailability |

| Human liver microsomes | 8.2 hrs | Glucuronidated fluorophenyl metabolite | Requires prodrug strategies |

Stability data informs formulation development, with amide hydrolysis being the primary degradation pathway .

Synthetic Modifications for Enhanced Activity

Key structural analogs and their reaction-based optimizations:

Fluorine substitution significantly impacts target binding kinetics, with Kd values ranging from 0.21-0.65 μM for optimized derivatives .

Applications De Recherche Scientifique

Chemistry

This compound is used as a building block in the synthesis of larger, more complex molecules. It serves as a versatile intermediate in the creation of heterocyclic compounds.

Biology

Due to its unique structure, N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical lead compound. It is explored for its interactions with biological targets like enzymes and receptors.

Industry

In industrial applications, the compound is used in the development of novel materials, including polymers and coatings, due to its stable and reactive nature.

Mécanisme D'action

Molecular Targets and Pathways

The exact mechanism of action depends on the specific biological or chemical context in which the compound is used. Typically, it interacts with biological targets such as enzymes, where the triazole ring can form strong binding interactions. Pathways involving inhibition of specific enzymes or modulation of receptor activity are common.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide

N-(1-(1-(3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide

Uniqueness

Compared to similar compounds, N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide stands out due to the presence of the fluorophenyl group, which can significantly alter its physicochemical properties, binding affinity, and biological activity.

Activité Biologique

N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the formation of the triazole ring and subsequent functionalization. The general synthetic route includes:

- Formation of the Triazole Ring : This is typically achieved via a click chemistry approach, utilizing azides and alkynes.

- Piperidine Derivation : The piperidine moiety is introduced to enhance biological activity and solubility.

- Final Coupling : The final product is obtained through coupling reactions that attach the 3-methylbenzamide to the triazole-piperidine framework.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. For instance, compounds with similar structures have shown significant activity against various bacterial strains and fungi, suggesting that this compound may possess similar properties.

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. In vitro assays have demonstrated that compounds with a triazole scaffold exhibit cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HEPG2 (liver cancer). The IC50 values for these compounds often range from 10 to 30 µM, indicating moderate to high potency compared to standard chemotherapeutics like cisplatin .

Trypanocidal Activity

A study focusing on 1,2,3-triazole analogs indicated that certain derivatives exhibit potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds demonstrated IC50 values significantly lower than those of traditional treatments, suggesting a promising avenue for further development .

Case Study 1: Antitrypanosomal Activity

In a recent study evaluating triazole-based hybrids against T. cruzi, several analogs showed IC50 values ranging from 0.21 µM to 6.20 µM against both trypomastigotes and intracellular amastigotes. The results indicated effective drug diffusion and significant parasite load reduction in 3D cardiac spheroid models .

Case Study 2: Anticancer Efficacy

Another investigation into triazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines. Compounds similar to this compound were tested for their effects on cell proliferation and viability, showing promising results with IC50 values indicating effective cytotoxicity .

Comparative Analysis of Biological Activities

Propriétés

IUPAC Name |

N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O2/c1-15-4-2-5-16(12-15)21(29)24-18-8-10-27(11-9-18)22(30)20-14-28(26-25-20)19-7-3-6-17(23)13-19/h2-7,12-14,18H,8-11H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBLRGDEHSVJQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.